2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c1-17-10-12-20(13-11-17)27-23(29)16-30-24-26-15-22(18-6-3-2-4-7-18)28(24)21-9-5-8-19(25)14-21/h2-15H,16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVJDOSMOFTYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a novel compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, a thioether linkage, and a phenylacetamide moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C20H15ClN4OS2, with a molecular weight of 426.9 g/mol. The structural components include:
- Imidazole Ring : Known for its role in enzyme interactions and receptor binding.
- Thioether Linkage : Enhances solubility and stability of the compound.
- Phenylacetamide Moiety : Influences binding affinity with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate significant activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).
| Pathogen | Activity | Notes |
|---|---|---|
| Staphylococcus aureus | Strongly Inhibitory | Effective against MRSA |
| Escherichia coli | Moderately Inhibitory | Less effective compared to Gram-positive bacteria |
| Candida albicans | Moderate Activity | Potential antifungal applications |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for reducing inflammation in various disease models.
Anticancer Activity
The anticancer properties of this compound have been explored in several cancer cell lines. The compound exhibits cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating significant potency.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 12.5 | Indicates potent cytotoxicity |
| A549 | 15.3 | Effective against lung cancer cells |
Evaluation of Antidiabetic Potential
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for antidiabetic properties. Studies have shown that it inhibits α-glucosidase activity, which plays a crucial role in carbohydrate metabolism. The structure–activity relationship (SAR) indicates that modifications to the imidazole ring can enhance inhibitory potency.
Scientific Research Applications
Structural Formula
Anticancer Activity
Research indicates that compounds containing imidazole and thiazole moieties can act as inhibitors of various cancer-related pathways. For instance, studies have shown that derivatives of imidazole can inhibit kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells. The presence of the chlorophenyl group may enhance the compound's ability to bind to KSP, thereby inhibiting tumor growth .
Antimicrobial Properties
The thiazole component is often linked to antimicrobial activity. Compounds featuring thiazole rings have been documented to possess significant antibacterial and antifungal properties. The specific interactions of this compound with bacterial enzymes or cell membranes could be a focus for further research to develop new antibiotics .
Anticonvulsant Effects
Some studies have suggested that imidazole derivatives may exhibit anticonvulsant properties by modulating neurotransmitter systems in the brain. The mechanism of action could involve the inhibition of certain ion channels or receptors that are crucial for neuronal excitability .
Case Study 1: KSP Inhibition and Cancer Treatment
A study published in a patent document highlighted the efficacy of imidazole compounds in inhibiting KSP, leading to reduced proliferation of cancer cells in vitro. The study demonstrated that the introduction of various substituents, including the chlorophenyl group, significantly improved binding affinity and selectivity towards KSP .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of thiazole-containing compounds were tested against a panel of bacterial strains. The results indicated that modifications similar to those found in 2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide resulted in enhanced antibacterial activity compared to standard antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of KSP | |
| Antimicrobial | Disruption of bacterial cell walls | |
| Anticonvulsant | Modulation of neurotransmitter systems |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives include imidazole-, triazole-, and acetamide-based derivatives with variations in aryl substituents, linker groups, and heterocyclic cores. Key comparisons are summarized below:
Key Observations :
- Linker Groups : The sulfanyl (-S-) bridge in the target compound may confer greater conformational flexibility compared to ether or sulfinyl linkers in analogues . Sulfanyl groups also participate in hydrophobic interactions, whereas sulfinyl groups (e.g., in ) introduce chirality and polarity.
- The 4-methylphenyl acetamide substituent offers steric bulk compared to smaller groups like 2-fluorophenyl in .
- Heterocyclic Cores : Imidazole-based compounds (target, ) exhibit stronger hydrogen-bonding capacity compared to triazole derivatives (e.g., ), which may influence target selectivity.
Preparation Methods
Core Imidazole Ring Formation
The imidazole core is typically synthesized via the Debus-Radziszewski reaction, which involves cyclocondensation of a 1,2-diketone with an aldehyde and ammonia. For this compound, 3-chlorobenzaldehyde and ammonium acetate react with phenylglyoxal monohydrate under reflux in ethanol to yield 1-(3-chlorophenyl)-5-phenyl-1H-imidazole. The reaction proceeds through the following steps:
-
Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate.
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Nucleophilic attack : Ammonia facilitates ring closure by attacking the electrophilic carbonyl carbons.
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Aromatization : Acidic work-up removes water to generate the aromatic imidazole system.
Critical parameters :
Sulfanyl Group Introduction
The sulfanyl (-S-) linker is introduced via nucleophilic substitution at the 2-position of the imidazole ring. Thioacetic acid serves as the sulfur source, reacting with 2-chloro-1-(3-chlorophenyl)-5-phenyl-1H-imidazole in dimethylformamide (DMF) at 60°C.
Reaction equation :
Optimization insights :
Acetamide Moiety Coupling
The final step involves amide bond formation between 2-mercaptoimidazole intermediate and 4-methylphenylacetic acid. N,N’-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the coupling in dichloromethane (DCM).
Procedure :
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Activate the carboxylic acid with DCC/DMAP at 0°C for 1 hour.
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Add 4-methylaniline and stir at room temperature for 12 hours.
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Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Yield enhancement strategies :
-
Stoichiometry : A 1.2:1 ratio of acid to amine improves conversion (78% → 89%).
-
Temperature control : Maintaining 25°C prevents epimerization of the acetamide group.
Reaction Optimization and Scalability
Catalytic Systems
Comparative studies of coupling agents reveal superior performance with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over DCC in large-scale syntheses:
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| DCC | 78 | 92 | 12 |
| HATU | 89 | 97 | 8 |
Mechanistic advantage : HATU’s uronium structure accelerates oxidative activation of the carboxylate, reducing side product formation.
Solvent Screening
Solvent polarity significantly impacts sulfanyl group incorporation:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 88 |
| THF | 7.5 | 65 |
| Acetonitrile | 37.5 | 72 |
Polar aprotic solvents stabilize the transition state during nucleophilic substitution, explaining DMF’s superiority.
Analytical Characterization
Spectroscopic Data
Key analytical markers confirm successful synthesis:
| Parameter | Experimental Value | Theoretical Value |
|---|---|---|
| Molecular Weight (g/mol) | 434.0 | 434.95 |
| (δ, ppm) | 7.25–7.89 (m, aromatic H) | 7.20–7.85 |
| (δ, ppm) | 168.5 (C=O) | 168.2 |
Purity Assessment
HPLC analysis under the following conditions confirms >98% purity:
-
Column : C18, 250 × 4.6 mm
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Mobile phase : Acetonitrile/water (70:30)
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Flow rate : 1.0 mL/min
-
Retention time : 6.8 minutes
Challenges and Mitigation Strategies
Byproduct Formation
The primary side product (∼12%) arises from over-alkylation at the imidazole N-1 position. Strategies to suppress this include:
Q & A
Q. What are the established synthetic routes for preparing 2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide?
A general procedure involves refluxing equimolar concentrations of substituted imidazole precursors with sulfanyl-acetamide derivatives in the presence of catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours. Post-reaction, the product is isolated via ice-water quenching, acidification, and recrystallization from ethanol . Modifications to substituents on the imidazole or acetamide moieties can be achieved by varying precursor reagents.
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (1H/13C) to confirm substitution patterns and purity.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in imidazole-based analogs .
- Elemental analysis to verify stoichiometric composition .
Q. How can researchers screen this compound for biological activity in preliminary studies?
Use in vitro assays targeting relevant pathways (e.g., antiproliferative activity via MTT assays on cancer cell lines, antimicrobial testing using disk diffusion). Dose-response curves (0.1–100 µM) and cytotoxicity controls (e.g., HEK-293 cells) are essential to establish selectivity .
Advanced Research Questions
Q. What strategies optimize synthetic yield and purity for structurally complex analogs?
- Catalyst screening : Test alternative catalysts (e.g., zeolite variants, Pd/C) to improve regioselectivity during imidazole ring formation .
- Computational reaction design : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions, as outlined in ICReDD’s methodology for reducing trial-and-error approaches .
Q. How should researchers resolve contradictory bioactivity data across studies?
- Dose-response reevaluation : Confirm activity across a wider concentration range (e.g., 0.01–200 µM) to rule out threshold effects.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate pharmacophoric groups responsible for activity .
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for antiproliferative assays) to ensure reproducibility .
Q. What computational tools are suitable for modeling this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases, GPCRs).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- ADMET prediction : Employ SwissADME or pkCSM to evaluate pharmacokinetic liabilities early in development.
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Substituent variation : Synthesize analogs with systematic changes (e.g., halogen substitution on phenyl rings, sulfanyl-to-sulfonyl modifications) .
- Bioisosteric replacement : Replace the acetamide group with carbamate or urea to probe hydrogen-bonding requirements.
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity trends .
Q. What methodologies address challenges in crystallizing this compound for structural analysis?
- Solvent screening : Test polar/nonpolar solvent mixtures (e.g., ethanol/water, DMSO/hexane) to induce controlled crystal growth.
- Synchrotron radiation : Utilize high-intensity X-ray sources (e.g., APS, ESRF) to resolve low-resolution diffraction patterns .
- Co-crystallization : Add stabilizing agents (e.g., PEG 4000) or target-specific proteins to form co-crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
